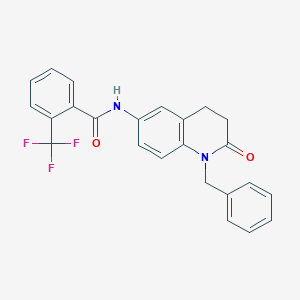
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H19F3N2O2 and its molecular weight is 424.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetrahydroquinoline core, a benzyl substituent, and a trifluoromethyl group on the benzamide moiety. Its molecular formula is C24H22F3N3O with a molecular weight of approximately 415.44 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence its pharmacokinetic properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can disrupt cellular signaling pathways and metabolic processes. For instance, it has been suggested that similar compounds exhibit kinase inhibition by competing with ATP for binding.
- DNA Intercalation : The quinoline core structure allows for potential intercalation with DNA, which could inhibit DNA replication and transcription processes .
- Receptor Modulation : The compound may interact with various receptors leading to modulation of signaling pathways relevant to cellular growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydroquinoline compounds can exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit tumor growth .
- Neuroprotective Effects : Some studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Notable Research Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF7). Results showed significant cell death at micromolar concentrations, indicating strong anticancer potential .
- Mechanistic Studies : Another study investigated the interaction of this compound with specific kinase targets using in vitro assays. The results demonstrated effective inhibition of kinase activity, supporting its role as a potential therapeutic agent in cancer treatment.
- Neuroprotection Trials : Research involving neuronal cell cultures treated with oxidative stress agents showed that the compound significantly reduced cell death compared to untreated controls, suggesting its protective role against neurodegenerative processes .
Eigenschaften
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2/c25-24(26,27)20-9-5-4-8-19(20)23(31)28-18-11-12-21-17(14-18)10-13-22(30)29(21)15-16-6-2-1-3-7-16/h1-9,11-12,14H,10,13,15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLXPEQSWOFEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













